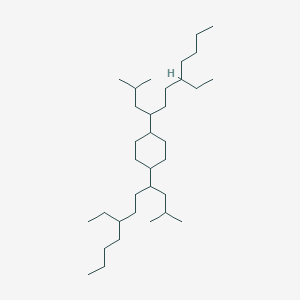
1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane is an organic compound with a complex structure It is characterized by the presence of a cyclohexane ring substituted with two long alkyl chains, each containing ethyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexane with 7-ethyl-2-methylundecane derivatives under controlled conditions. The reaction often requires the use of strong bases and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using specialized reactors. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are optimized to maximize yield and purity. The process also includes purification steps to remove any by-products or impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane can undergo various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of steric hindrance on chemical reactivity.
Biology: Researchers investigate its potential as a bioactive molecule with applications in drug development.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its application, such as its role in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Ethyl-2-methyl-4-undecanol: A related compound with a similar alkyl chain structure.
Cyclohexane derivatives: Other cyclohexane-based compounds with different substituents.
Uniqueness
1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane is unique due to its specific substitution pattern and the presence of long alkyl chains. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
820239-12-1 |
|---|---|
Molekularformel |
C34H68 |
Molekulargewicht |
476.9 g/mol |
IUPAC-Name |
1,4-bis(7-ethyl-2-methylundecan-4-yl)cyclohexane |
InChI |
InChI=1S/C34H68/c1-9-13-15-29(11-3)17-19-33(25-27(5)6)31-21-23-32(24-22-31)34(26-28(7)8)20-18-30(12-4)16-14-10-2/h27-34H,9-26H2,1-8H3 |
InChI-Schlüssel |
APRITSSOQNKKLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CCC(CC(C)C)C1CCC(CC1)C(CCC(CC)CCCC)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


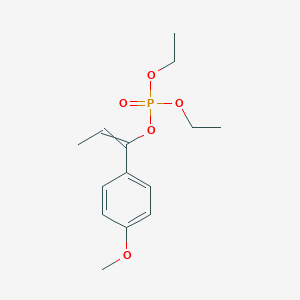

![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
![Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane](/img/structure/B14222409.png)
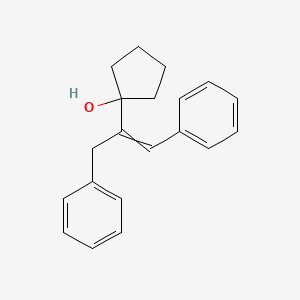
![3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine](/img/structure/B14222427.png)

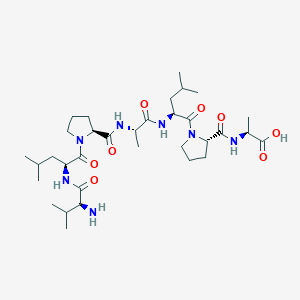
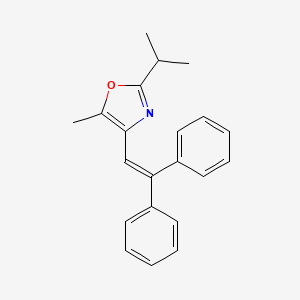
![2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]-](/img/structure/B14222447.png)
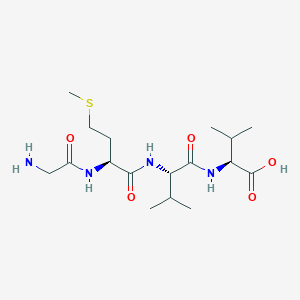
![2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine](/img/structure/B14222457.png)
![7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide](/img/structure/B14222469.png)

